3'-Amino-4'-(pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound that features a biphenyl core substituted with an amino group, a pyridinyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of the Boronic Acid Derivative
- The boronic acid derivative can be synthesized by reacting an appropriate aryl halide with a boron reagent under suitable conditions.
-
Step 2: Suzuki-Miyaura Coupling
- The boronic acid derivative is then coupled with a halogenated biphenyl compound in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene.
-
Step 3: Functional Group Transformations
- The resulting biphenyl compound is further functionalized to introduce the amino and carboxylic acid groups through various organic transformations, such as nitration, reduction, and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
-
Oxidation
- The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like H2O2 or KMnO4.
-
Reduction
- The nitro group can be reduced back to the amino group using reducing agents like SnCl2 or H2/Pd.
-
Substitution
- The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines in the presence of coupling agents like EDC or DCC.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: SnCl2, H2/Pd
Substitution: EDC, DCC
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Amino derivatives
Substitution: Esters or amides
Scientific Research Applications
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
-
Medicinal Chemistry
- This compound can be used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
-
Materials Science
- It can be utilized in the synthesis of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
-
Organic Synthesis
- The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
-
Biological Research
- It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and functional groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole
- 3-(Pyridin-4-yl)benzoic acid
- 4-(Pyridin-2-yl)benzoic acid
Uniqueness
3’-Amino-4’-(pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H14N2O4 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-(3-amino-4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c20-17-10-12(1-2-16(17)11-3-5-21-6-4-11)13-7-14(18(22)23)9-15(8-13)19(24)25/h1-10H,20H2,(H,22,23)(H,24,25) |
InChI Key |
AATAYXNNURFOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.